

Unraveling the Mass of Isotopically Labeled 2-Heptyl-4-quinolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Heptyl-4-quinolone-13C6	
Cat. No.:	B15554630	Get Quote

For Immediate Release

This technical guide provides a detailed breakdown of the molecular weight of **2-Heptyl-4-quinolone-13C6**, a critical isotopically labeled analog of the bacterial signaling molecule 2-Heptyl-4-quinolone (HHQ). This information is paramount for researchers in microbiology, drug discovery, and metabolomics who utilize stable isotope labeling for quantitative analysis and metabolic flux studies.

Core Data Summary

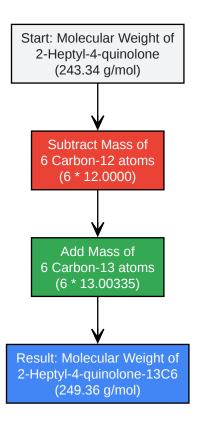
The precise mass of molecules is fundamental for mass spectrometry-based quantification and identification. The incorporation of six Carbon-13 (13 C) atoms into the 2-Heptyl-4-quinolone structure significantly increases its molecular weight, enabling its differentiation from the naturally abundant (predominantly 12 C) form. The calculated molecular weights are presented below for direct comparison.

Compound	Chemical Formula	Molecular Weight (g/mol)	Notes
2-Heptyl-4-quinolone	C16H21NO	243.34[1][2]	Standard, unlabeled compound.
Carbon-12	¹² C	12.000000000	By definition of the atomic mass unit.
Carbon-13	13 C	13.003354835[3]	Stable isotope of carbon.
2-Heptyl-4-quinolone- 13C6	¹³ C ₆ C ₁₀ H ₂₁ NO	249.36012901	Calculated value.

Methodology for Molecular Weight Calculation

The molecular weight of the ¹³C-labeled compound was determined through a standard isotopic substitution calculation.

Experimental Protocol: Calculation of 2-Heptyl-4-quinolone-13C6 Molecular Weight


- Establish the Base Molecular Weight: The molecular weight of the unlabeled 2-Heptyl-4-quinolone, with the chemical formula C₁₆H₂₁NO, is 243.34 g/mol .[1][2]
- Determine the Mass Difference of Carbon Isotopes:
 - The mass of a single Carbon-12 atom is defined as exactly 12 atomic mass units (amu).
 - The mass of a single Carbon-13 atom is 13.003354835 amu.[3]
 - The mass difference per atom is: 13.003354835 amu 12.000000000 amu = 1.003354835 amu.
- Calculate the Total Mass Increase: For the 2-Heptyl-4-quinolone-13C6 isotopologue, six
 Carbon-12 atoms are replaced by six Carbon-13 atoms.
 - Total mass increase = 6 * 1.003354835 amu = 6.02012901 amu.

- Calculate the Final Molecular Weight: The mass of the six ¹³C atoms is added to the original molecular weight, after subtracting the mass of the six original ¹²C atoms.
 - Molecular Weight of 2-Heptyl-4-quinolone-13C6 = 243.34 g/mol (6 * 12.000000000 g/mol) + (6 * 13.003354835 g/mol)
 - Molecular Weight of 2-Heptyl-4-quinolone-13C6 = 249.36012901 g/mol

Logical Relationship Diagram

The following diagram illustrates the straightforward logical flow of the molecular weight calculation.

Click to download full resolution via product page

Caption: Calculation workflow for the molecular weight of **2-Heptyl-4-quinolone-13C6**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. CODATA Value: molar mass of carbon-12 [physics.nist.gov]
- 2. Molecular weight of C12 [convertunits.com]
- 3. quora.com [quora.com]
- To cite this document: BenchChem. [Unraveling the Mass of Isotopically Labeled 2-Heptyl-4-quinolone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15554630#2-heptyl-4-quinolone-13c6-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com